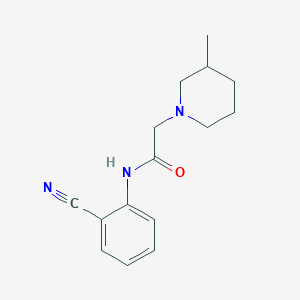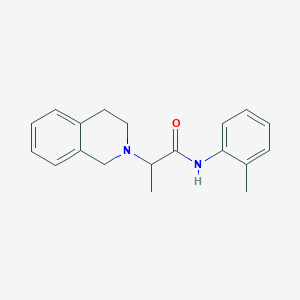![molecular formula C20H28N4O B4643306 N-cyclohexyl-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4643306.png)
N-cyclohexyl-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the specified compound, typically involves reactions that combine isocyanates with amines or other nitrogen-containing compounds. Research on related ureas has demonstrated various synthesis methods, such as the reaction of amino-substituted pyrazoles with isocyanates under specific conditions, yielding compounds with urea functionalities (Song, Tan, & Wang, 2008).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic methods. These techniques provide insights into the planarity of the urea scaffold, hydrogen bonding patterns, and molecular geometries. For instance, studies have revealed that the urea scaffold can be essentially planar due to the presence of intramolecular N-H···O hydrogen bonds, contributing to the stability and reactivity of the molecule (Song, Tan, & Wang, 2008).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, such as nucleophilic substitutions and condensations, influenced by their functional groups and molecular structure. The reactivity of these compounds is often explored in the context of synthesizing novel chemical entities with potential biological activities. For example, the synthesis of 1-aromatic methyl-substituted urea derivatives has been explored for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the chemical versatility of urea compounds (Sakakibara et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. These properties are determined by the compound's molecular structure and intermolecular interactions. Research has shown that urea derivatives can exhibit significant solubility variations, affecting their utility in pharmaceutical formulations and chemical reactions (D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their applications in synthesis and industry. These properties are influenced by the electronic nature of the substituents attached to the urea nitrogen atoms and the overall molecular architecture. Investigations into urea derivatives' chemical properties have facilitated the development of novel compounds with tailored reactivity and functionality for specific applications (Brahmachari & Banerjee, 2014).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14-8-7-9-17(12-14)13-24-16(3)19(15(2)23-24)22-20(25)21-18-10-5-4-6-11-18/h7-9,12,18H,4-6,10-11,13H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNMTIUFMRTSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4643227.png)
![N-[4-(acetylamino)-3-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4643233.png)
![5-bromo-4-chloro-2-({[3-(4-morpholinyl)propyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B4643236.png)
![2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4643239.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4643240.png)



![N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4643263.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylpentanamide](/img/structure/B4643282.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4643289.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4643298.png)
![{3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4643309.png)
![3-(4-methoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4643318.png)